molecular formula C18H20F3N3O2 B2872047 2-{[1-(2-Phenoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine CAS No. 2380082-00-6

2-{[1-(2-Phenoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2872047
CAS No.: 2380082-00-6
M. Wt: 367.372
InChI Key: OZTIWMSIEGGMNE-UHFFFAOYSA-N
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Description

2-{[1-(2-Phenoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that features a piperidine ring, a phenoxyethyl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Phenoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of 4-piperidinol with 2-phenoxyethyl bromide to form the piperidinyl ether intermediate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)pyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Phenoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Phenoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The phenoxyethyl group may contribute to the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperidine-containing compound with potential therapeutic applications.

    1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-phenoxyphenyl)amino)pyrimidin-4-yl)oxy)ethanone: A compound with similar structural features and biological activities.

Uniqueness

2-{[1-(2-Phenoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability, while the phenoxyethyl group contributes to its binding affinity and selectivity.

Properties

IUPAC Name

2-[1-(2-phenoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c19-18(20,21)16-6-9-22-17(23-16)26-15-7-10-24(11-8-15)12-13-25-14-4-2-1-3-5-14/h1-6,9,15H,7-8,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTIWMSIEGGMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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